2-Amino-3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}propanoic acid
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Overview
Description
2-Amino-3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of interest in organic synthesis and peptide chemistry due to its protective group, which can be selectively removed under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}propanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature . The Boc group can be introduced to the amino acid derivative through a series of steps involving the formation of intermediates and subsequent purification.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate for protection, trifluoroacetic acid for deprotection, and various oxidizing and reducing agents depending on the desired transformation. The reaction conditions vary based on the specific reaction being performed, with temperature, solvent, and pH playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, deprotection of the Boc group yields the free amine, while oxidation and reduction reactions produce corresponding oxo and reduced derivatives.
Scientific Research Applications
2-Amino-3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}propanoic acid has several scientific research applications:
Biology: The compound is utilized in the study of amino acid derivatives and their biological activities.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}propanoic acid involves the selective protection and deprotection of the amino group. The Boc group provides stability to the amino acid derivative during synthetic transformations and can be removed under acidic conditions to reveal the free amine . This selective protection-deprotection mechanism is crucial in peptide synthesis and other organic reactions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid: This compound features a similar Boc-protected amino acid structure but with a piperidine ring instead of a pyrrolidine ring.
(S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid: Another Boc-protected amino acid derivative used in peptide synthesis.
Uniqueness
The uniqueness of 2-Amino-3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}propanoic acid lies in its specific structure, which combines the protective Boc group with a pyrrolidine ring. This combination provides distinct reactivity and stability characteristics, making it valuable in various synthetic applications.
Biological Activity
2-Amino-3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}propanoic acid is a synthetic compound notable for its structural features, including an amino acid backbone and a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrolidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology.
- Molecular Formula : C12H22N2O4
- Molecular Weight : 258.31 g/mol
- CAS Number : 2228082-14-0
Structural Characteristics
The presence of the Boc group enhances the compound's stability and reactivity, making it suitable for various synthetic pathways. The pyrrolidine ring contributes to its unique interaction capabilities with biological targets, particularly enzymes and receptors involved in neurotransmission.
Preliminary studies indicate that this compound may exhibit neuroprotective effects . Its structural similarity to naturally occurring amino acids suggests it could modulate neurotransmitter systems, which is critical in treating neurological disorders.
Interaction Studies
Research has focused on the binding affinity of this compound to various receptors and enzymes. Initial findings suggest potential interactions with neurotransmitter receptors, which may be beneficial in neuropharmacological applications. The compound's ability to influence enzyme activity is also under investigation.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of compounds related to this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-{[(Tert-butoxy)carbonyl]amino}-3-(piperidin-1-yl)propanoic acid | Piperidine ring instead of pyrrolidine | Different cyclic structure alters reactivity |
2-{[(Tert-butoxy)carbonyl]amino}-3-(piperidin-2-yl)propanoic acid | Similar but with piperidine at a different position | Variation in stereochemistry impacts biological properties |
Methyl (2S)-2-{(3R)-3-[(tert-butoxycarbonyl)amino]pyrrolidin-1-yl}propanoate | Ester derivative instead of acid | Changes solubility and reactivity profile |
Neuroprotective Potential
A study highlighted the compound's potential as a neuroprotective agent, suggesting that it could mitigate neuronal damage in models of neurodegenerative diseases. The research indicated that modifications to its structure might enhance its protective effects against oxidative stress.
Enzyme Interaction
Further investigations into enzyme interactions revealed that this compound could act as an inhibitor for specific enzymes involved in metabolic pathways, thereby influencing overall cellular function.
Synthesis and Applications
The synthesis of this compound typically involves several steps, including the use of di-tert-butyl dicarbonate for protection and trifluoroacetic acid for deprotection. Industrial methods may utilize flow microreactor systems for efficient production.
Properties
IUPAC Name |
2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-5-8(14)7-9(13)10(15)16/h8-9H,4-7,13H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKKOYQDQRUZTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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